Fmoc-Asp(OtBu)-N(Hmb)-Gly-OH

aspartimide suppression Asp-Gly motif Fmoc SPPS side reaction

Fmoc-Asp(OtBu)-N(Hmb)-Gly-OH (CAS 502640-94-0, MW 604.65 g mol⁻¹) is a fully protected dipeptide building block engineered for Fmoc‑based solid‑phase peptide synthesis (SPPS). It combines standard Fmoc α‑amino and tert‑butyl (OtBu) side‑chain carboxyl protection with a 2‑hydroxy‑4‑methoxybenzyl (Hmb) backbone amide modification on the glycine residue.

Molecular Formula C34H37NO9
Molecular Weight 603.7 g/mol
Cat. No. B13099629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Asp(OtBu)-N(Hmb)-Gly-OH
Molecular FormulaC34H37NO9
Molecular Weight603.7 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CC(CC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)N(CC4=C(C=C(C=C4)OC)O)CC(=O)O
InChIInChI=1S/C34H37NO9/c1-34(2,3)44-32(40)16-22(33(41)35(19-30(37)38)18-21-13-14-23(42-4)17-29(21)36)15-31(39)43-20-28-26-11-7-5-9-24(26)25-10-6-8-12-27(25)28/h5-14,17,22,28,36H,15-16,18-20H2,1-4H3,(H,37,38)/t22-/m0/s1
InChIKeyLWUSYGZNOXUICZ-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-Asp(OtBu)-N(Hmb)-Gly-OH: Definition, Class, and Primary Role in Fmoc SPPS Procurement


Fmoc-Asp(OtBu)-N(Hmb)-Gly-OH (CAS 502640-94-0, MW 604.65 g mol⁻¹) is a fully protected dipeptide building block engineered for Fmoc‑based solid‑phase peptide synthesis (SPPS). It combines standard Fmoc α‑amino and tert‑butyl (OtBu) side‑chain carboxyl protection with a 2‑hydroxy‑4‑methoxybenzyl (Hmb) backbone amide modification on the glycine residue. This single Hmb group simultaneously addresses the two most critical failure modes in Asp‑Gly motifs: base‑catalyzed aspartimide formation and on‑resin peptide aggregation [1]. The compound is commercially supplied as a pre‑formed, single‑lot dipeptide to circumvent the intrinsically low coupling efficiency of monomeric Fmoc‑(Hmb) amino acids .

Why Generic Substitution of Fmoc-Asp(OtBu)-N(Hmb)-Gly-OH Fails: Quantitative Consequences in Asp‑Gly Sequences


The Asp‑Gly junction is widely documented as the most base‑labile and aggregation‑prone motif in Fmoc SPPS. Generic substitution with an unprotected Asp(OtBu)‑Gly building block or standard stepwise coupling routinely leads to extensive aspartimide conversion and truncated deletion peptides; a systematic study demonstrated that the OtBu‑protected Asp side chain alone cannot prevent the side reaction [1]. While pseudoproline dipeptides and Dmb‑protected analogs each offer partial mitigation, they differ fundamentally from Hmb in removal chemistry, acid‑stability of the backbone protection, and coupling behavior of the residue following the protected site, rendering direct substitution a high‑risk procurement decision [2].

Quantitative Differentiation Evidence Guide for Fmoc-Asp(OtBu)-N(Hmb)-Gly-OH vs. Closest Analogs


Complete Aspartimide Suppression in Asp‑Gly Sequences: Hmb‑Protected Dipeptide vs. Unprotected Stepwise Coupling

Fmoc‑Asp(OtBu)‑N(Hmb)‑Gly‑OH achieves near‑complete suppression of aspartimide formation in Asp‑Xaa motifs, while an identically handled unprotected Asp‑Gly sequence shows 100 % aspartimide conversion. In the synthesis of a 20‑residue ferredoxin fragment (ASYKVTLKTPDGDNVITVPD), both Asp residues in the internal DGDN region were fully converted to aspartimide when standard Fmoc chemistry was used without backbone protection [1]. Re‑synthesis with Hmb protection installed at each Asp‑Xaa bond eliminated the side product, yielding the native target peptide [1]. A separate systematic study on the model hexapeptide H‑VKDGYI‑OH confirmed that complete suppression of aspartimide was achieved only with the OtBu + Hmb combination, whereas other Asp side‑chain protecting strategies gave measurable aspartimide‑related by‑products [2].

aspartimide suppression Asp-Gly motif Fmoc SPPS side reaction

Superior Removal Efficiency Under TFA: Complete Hmb Cleavage vs. Incomplete (48–78 %) Dmb Removal

Under standard TFA‑mediated final cleavage, the Hmb group is quantitatively removed (~100 %), whereas the analogous Dmb (2,4‑dimethoxybenzyl) group shows sequence‑dependent incomplete removal. In a combinatorial library of 16 PNA (peptide nucleic acid) dimers bearing Dmb backbone protection, MALDI‑TOF MS detected a persistent +148 Da adduct corresponding to uncleaved Dmb after a first cleavage, and a second cleavage with elevated scavenger concentration failed to eliminate it [1]. RP‑HPLC quantitation of four representative dimers (GT, CT, AT, TT) gave Dmb removal percentages of 78 %, 68 %, 67 %, and 48 %, respectively [1]. In contrast, four Hmb‑protected PNA dimers (AG, CG, GG, TG) showed full conversion to the expected dimer mass with no residual protecting group detected by either MALDI‑TOF MS or RP‑HPLC [1]. This superiority mirrors the broader consensus in peptide synthesis: Dmb is categorized as having higher acid lability than Hmb and is removed during TFA cleavage, yet its incomplete removal remains sequence‑dependent [2].

backbone protecting group removal Hmb vs Dmb TFA cleavage efficiency

Aggregation Disruption: Hmb as Effective as Pseudoproline, but with a Distinct and Quantified Liability

Hmb backbone protection prevents on‑resin peptide aggregation as efficiently as pseudoproline dipeptides according to the manufacturer’s technical description, which explicitly states equivalence in aggregation‑disruption capability . However, a dedicated comparative study by Sampson et al. demonstrated that pseudoproline incorporation is ultimately superior to Hmb backbone protection in overall synthetic outcome because the amino acid immediately following the Hmb‑protected residue couples slowly and incompletely [1]. This same study confirmed that both Hmb and pseudoproline building blocks yield substantial improvements in crude peptide purity relative to unprotected sequences, but the Hmb approach requires careful optimization of the subsequent coupling step to realize its full aggregation‑suppression benefit [1]. The Sigma‑Aldrich technical literature further corroborates that retention of Hmb groups on cleaved peptides improves solubility of otherwise intractable fragments, which can be advantageous for convergent fragment‑condensation strategies .

peptide aggregation Hmb backbone protection pseudoproline comparative study

Acid‑Stabilized O‑Acylated Hmb: Enabling Peptide Purification Before Final Deprotection

An under‑appreciated but operationally critical advantage of the Hmb derivative is that O‑acylation of the Hmb phenolic hydroxyl converts it into an acid‑stable moiety. This permits the aggregation‑prone peptide to be purified by standard reverse‑phase HPLC under acidic conditions while retaining the solubility‑enhancing Hmb group, after which the acyl group is selectively cleaved with hydrazine hydrate in DMF to regenerate the native amide backbone [1]. This handling feature has no parallel with Dmb‑protected dipeptides, which are acid‑labile and are unavoidably removed during TFA cleavage , nor with pseudoproline building blocks, whose oxazolidine Ser/Thr protection is also acid‑cleavable . In the classic Quibell protocol, the O‑acylated Hmb intermediate was essential for isolating homogeneous β‑amyloid(1‑43) and other highly aggregation‑prone peptides that could not otherwise be purified to homogeneity [1][2]. The commercial availability of Fmoc‑Asp(OtBu)‑(Hmb)Gly‑OH in the standard (non‑acylated) form means the O‑acylation step is performed post‑synthetically by the user, providing precise control over when backbone deprotection occurs.

Hmb O-acylation acid‑stable backbone protection peptide purification intermediate

Enables Synthesis of Long Difficult Sequences That Fail by Standard Coupling: 40 % Deletion Eliminated by Hmb Incorporation

When a 22‑mer purine‑rich PNA (targeting dystrophin RNA splicing) was synthesized without any backbone protection, RP‑HPLC and MALDI‑TOF MS analysis at the 8‑mer/9‑mer stage revealed ~40 % deleted sequences, rendering completion of the full‑length product impossible [1]. Incorporation of a single Hmb group between G8 and G9 eliminated the deletion problem and enabled straightforward synthesis of the 10‑mer intermediate; a second Hmb insertion at A14 was subsequently required to overcome re‑emergent aggregation beyond G12 [1]. The final 22‑mer PNA conjugated to a cell‑penetrating peptide was obtained in sufficient purity for biological evaluation only through this Hmb‑modified route [1]. By contrast, Dmb was not viable for this application because of its incomplete removal, as established in the same study [1]. This represents a direct demonstration that Hmb not only matches but decisively outperforms the alternative approaches in a real‑world difficult synthesis where standard methods fail.

difficult peptide synthesis Hmb backbone modification coupling efficiency improvement

High‑Impact Application Scenarios for Fmoc-Asp(OtBu)-N(Hmb)-Gly-OH Derived from Quantitative Evidence


Fmoc SPPS of Asp‑Gly‑Rich Therapeu­tic Peptides Requiring Sub‑1 % Aspartimide Impurity Levels

In the synthesis of Asp‑Gly‑containing sequences destined for GMP or preclinical production, the near‑complete aspartimide suppression documented for Hmb‑protected Asp‑Gly dipeptides [1] is indispensable. Standard OtBu‑only protection leaves measurable aspartimide adducts that complicate purification and batch‑to‑batch reproducibility. Unprotected Asp‑Gly junctions in model sequences showed 100 % aspartimide conversion, whereas Hmb incorporation eliminated the side reaction entirely [1][2]. This is the preferred building block when the target peptide contains the Asp‑Gly diad and the specification demands ≤1 % aspartimide‑derived impurities.

Synthesis of Aggregation‑Prone Peptides Where Intermediates Must Be Purified Before Final Deprotection

For amyloidogenic sequences (e.g., Aβ fragments), chemokines, or transmembrane peptide domains where on‑resin aggregation leads to deletions and truncated products, the Hmb‑protected dipeptide provides two sequential benefits: (i) disruption of hydrogen‑bond‑mediated aggregation during chain elongation, equivalent in efficacy to pseudoproline building blocks [1], and (ii) the option of post‑synthesis O‑acylation to create an acid‑stable intermediate that can be purified by RP‑HPLC before backbone deprotection with hydrazine [2]. This dual capability is not offered by any single Dmb‑ or pseudoproline‑based building block, making it uniquely suited for targets that are both aggregation‑prone and aspartimide‑susceptible.

Long or Difficult Peptide/PNA Sequences That Stall Under Standard Coupling Protocols

When a target sequence exceeds ~15 residues and monitoring reveals >10 % deletion or stalled coupling, Hmb backbone protection incorporated via Fmoc‑Asp(OtBu)‑(Hmb)Gly‑OH can rescue the synthesis. Direct comparative data show that a 22‑mer purine‑rich PNA that accumulated ~40 % deletion peptides without Hmb was successfully assembled to the full‑length product following two strategic Hmb insertions [1]. Dmb was ruled out in the same study because of its incomplete removal (48–78 % depending on sequence context) [1]. This scenario applies equally to difficult peptide sequences where Asp‑Gly aggregation or steric hindrance renders standard Fmoc chemistry insufficient.

Convergent Fragment Condensation Strategies Requiring Soluble Protected Peptide Segments

In convergent syntheses where protected peptide fragments must be purified and characterized before segment ligation, the solubility‑enhancing effect of retained Hmb groups on cleaved peptides is a documented advantage [1]. Unlike Dmb or pseudoproline protections, which are removed during TFA cleavage and cannot contribute to intermediate solubility, Hmb can be preserved on the fragment (optionally in O‑acylated, acid‑stable form) to maintain solubility during handling and purification, then removed chemoselectively. This makes Fmoc‑Asp(OtBu)‑(Hmb)Gly‑OH the preferred Asp‑Gly building block for convergent syntheses of long peptides and small proteins.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-Asp(OtBu)-N(Hmb)-Gly-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.